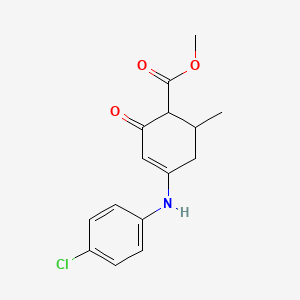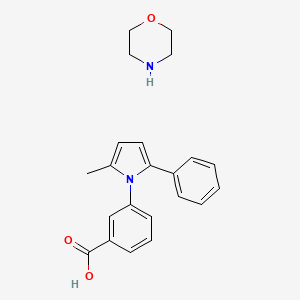
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Receptor Antagonism
- Morpholin-2-yl-phosphinic acids, including variants with structural similarities to benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine, have been studied for their effects on GABA(B) receptors. These compounds demonstrate potent antagonistic effects on GABA(B) receptors in rat brain, indicating potential for neurological and pharmacological applications (Ong et al., 1998).
Chemical Synthesis and Transformations
- Research has explored the synthesis of various benzoic acid derivatives, highlighting their chemical versatility and potential as precursors for more complex compounds. This includes the synthesis of compounds with potential pharmaceutical applications (Wolf et al., 2005).
Corrosion Inhibition and Structural Analysis
- Benzimidazole derivatives based on benzoic acid have been investigated for their corrosion inhibition properties, which is crucial in industrial applications. This includes studying their effectiveness in protecting steel in acidic environments and exploring the mechanisms behind their inhibitory action (Rbaa et al., 2020).
Analysis of Secondary Interactions
- Studies on benzoic acids, including those structurally related to the compound , have revealed insights into the nature of secondary interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the molecular properties that influence drug design and material science (Dinesh, 2013).
Prodrug Development
- Water-soluble esters of acetylsalicylic acid, chemically related to benzoic acid derivatives, have been developed and evaluated as prodrugs. These compounds show potential for clinical application due to their good water solubility and stability, highlighting the diverse pharmaceutical applications of benzoic acid derivatives (Rolando et al., 2013).
Synthesis and Characterization of Metal Complexes
- The synthesis and characterization of metal carbonyl complexes involving benzoic acid derivatives provide insights into coordination chemistry and the formation of novel compounds for potential applications in catalysis and materials science (Saleem et al., 2012).
Eigenschaften
CAS-Nummer |
26180-42-7 |
|---|---|
Produktname |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Molekularformel |
C22H24N2O3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine |
InChI |
InChI=1S/C18H15NO2.C4H9NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-3-6-4-2-5-1/h2-12H,1H3,(H,20,21);5H,1-4H2 |
InChI-Schlüssel |
QNDVBAKEPQRCKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
26180-42-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




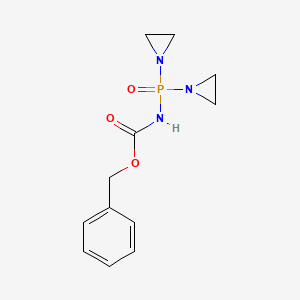

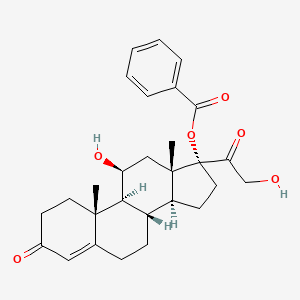


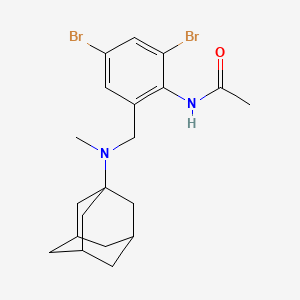


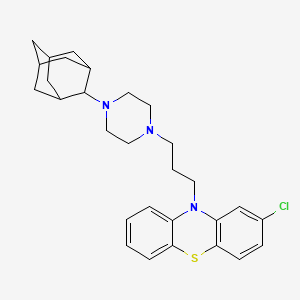
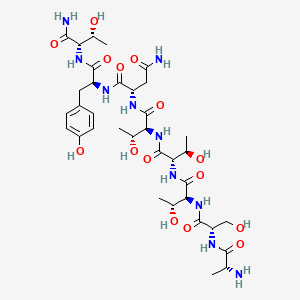
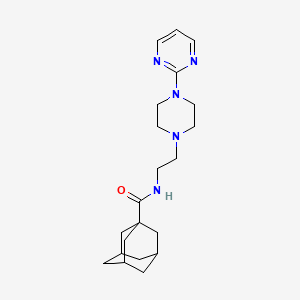
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
